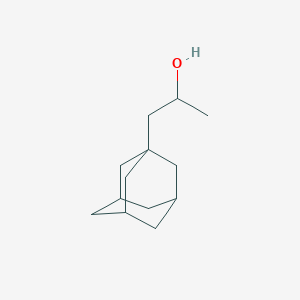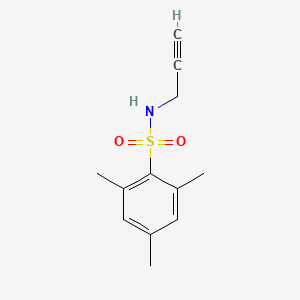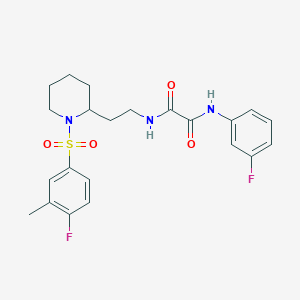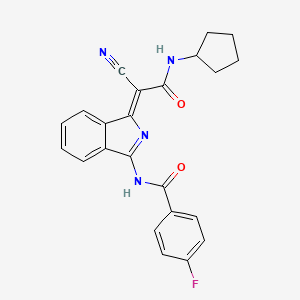![molecular formula C22H22N4O4S B2529967 N-(2,5-dimethoxyphenyl)-2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide CAS No. 888460-48-8](/img/structure/B2529967.png)
N-(2,5-dimethoxyphenyl)-2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related acetamide compounds involves the formation of amide bonds and the introduction of various substituents to the core structure. For instance, the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substitutions was described, where the optimization of the substituents led to potent kappa-opioid agonists . Another synthesis involved the reaction of ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene, followed by the addition of lutidine and TBTU, to yield an anticancer compound . These methods suggest that the synthesis of the compound may involve similar strategies, such as amide bond formation and the use of coupling reagents.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques and crystallography. For example, the anticancer compound N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was characterized by HNMR, LC-MS, and its crystal structure was solved, revealing intermolecular hydrogen bonds and intramolecular interactions . These techniques could be applied to determine the molecular structure of "N-(2,5-dimethoxyphenyl)-2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide" and to understand its three-dimensional conformation and potential binding interactions.
Chemical Reactions Analysis
The chemical reactivity of acetamide derivatives can be influenced by the substituents on the aromatic rings and the presence of other functional groups. The papers do not provide specific reactions for the compound , but they do discuss the biological evaluation of synthesized compounds, such as their opioid agonistic activity and antimicrobial properties . These biological activities suggest that the compound may also undergo specific interactions with biological targets, which could be explored through further chemical and biological studies.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are determined by their molecular structure. The orthorhombic crystal system and specific unit cell parameters were reported for an anticancer acetamide derivative , which could imply that "N-(2,5-dimethoxyphenyl)-2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide" may also crystallize in a similar system. The presence of hydrogen bonds and other intermolecular forces can affect the compound's solubility, melting point, and stability, which are important for its practical applications.
Applications De Recherche Scientifique
Heterocyclic Compounds and Synthesis Techniques
Research on heterocyclic derivatives of guanidine reveals methods for forming complex structures similar to the queried compound. For example, studies have documented the synthesis and X-ray structure determination of heterocyclic compounds, demonstrating techniques that could be applied to synthesize and analyze the structure of "N-(2,5-dimethoxyphenyl)-2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide" (Banfield, Fallon, & Gatehouse, 1987).
Antimicrobial and Antitumor Agents
Compounds with similar structural features have been evaluated for their antimicrobial and antitumor activities. For instance, novel classical antifolates with pyrrolo[2,3-d]pyrimidine scaffolds have shown potent inhibitory activity against both human dihydrofolate reductase and human thymidylate synthase, indicating potential utility in antitumor therapy (Gangjee, Lin, Kisliuk, & McGuire, 2005).
Synthetic Approaches to Heterocyclic Compounds
Research into the synthesis of heterocyclic compounds provides insight into methodologies that could be useful in creating and studying compounds like "N-(2,5-dimethoxyphenyl)-2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide." For example, the synthesis of N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives through carbodiimide condensation demonstrates techniques for creating complex molecules (Yu et al., 2014).
Antioxidant and Antimicrobial Properties
Studies on novel heterocycles incorporating antipyrine moiety highlight the synthesis and evaluation of compounds for their antimicrobial activities. Such research indicates the potential for complex heterocyclic compounds to serve as bases for developing new antimicrobial agents (Bondock, Rabie, Etman, & Fadda, 2008).
Propriétés
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[(3-ethyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S/c1-4-26-21(28)20-19(14-7-5-6-8-15(14)24-20)25-22(26)31-12-18(27)23-16-11-13(29-2)9-10-17(16)30-3/h5-11,24H,4,12H2,1-3H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWZOCRMCHUAFBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)NC4=C(C=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethoxyphenyl)-2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-chloro-2-[2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2529884.png)



![2-[(2-Methylphenyl)amino]acetohydrazide](/img/structure/B2529892.png)



![2-methyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2529899.png)
![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-oxochromene-3-carboxamide](/img/structure/B2529901.png)

![N-benzyl-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2529903.png)

